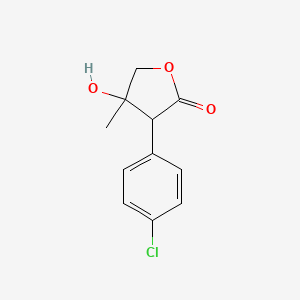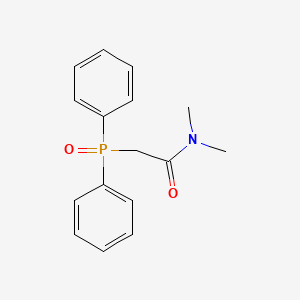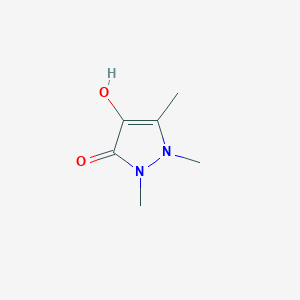
1,1'-(2,3,5,6-Tetramethyl-1,4-phenylene)bis(1H-pyrrole-2,5-dione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(2,3,5,6-Tetramethyl-1,4-phenylene)bis(1H-pyrrole-2,5-dione) is an organic compound characterized by its unique structure, which includes a tetramethyl-substituted phenylene core linked to two pyrrole-2,5-dione moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,3,5,6-Tetramethyl-1,4-phenylene)bis(1H-pyrrole-2,5-dione) typically involves the following steps:
Starting Materials: The synthesis begins with 2,3,5,6-tetramethyl-1,4-phenylenediamine.
Reaction with Maleic Anhydride: The phenylenediamine is reacted with maleic anhydride under controlled conditions to form the desired bis(pyrrole-2,5-dione) structure.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(2,3,5,6-Tetramethyl-1,4-phenylene)bis(1H-pyrrole-2,5-dione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the pyrrole-2,5-dione moieties to pyrrolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenylene ring or the pyrrole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1,1’-(2,3,5,6-Tetramethyl-1,4-phenylene)bis(1H-pyrrole-2,5-dione) has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Industrial Applications: Utilized in the synthesis of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1,1’-(2,3,5,6-Tetramethyl-1,4-phenylene)bis(1H-pyrrole-2,5-dione) involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,5,6-Tetramethyl-1,4-phenylenediamine: A precursor in the synthesis of the target compound.
1,1’-(Methylenedi-4,1-phenylene)bis(1H-pyrrole-2,5-dione): A structurally similar compound with different substitution patterns.
2,3,5,6-Tetramethylphenol: Another tetramethyl-substituted phenylene derivative with different functional groups.
Uniqueness
1,1’-(2,3,5,6-Tetramethyl-1,4-phenylene)bis(1H-pyrrole-2,5-dione) is unique due to its specific combination of a tetramethyl-substituted phenylene core and pyrrole-2,5-dione moieties. This structure imparts distinct electronic and steric properties, making it valuable for applications in materials science and medicinal chemistry.
Propriétés
| 66320-23-8 | |
Formule moléculaire |
C18H16N2O4 |
Poids moléculaire |
324.3 g/mol |
Nom IUPAC |
1-[4-(2,5-dioxopyrrol-1-yl)-2,3,5,6-tetramethylphenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C18H16N2O4/c1-9-10(2)18(20-15(23)7-8-16(20)24)12(4)11(3)17(9)19-13(21)5-6-14(19)22/h5-8H,1-4H3 |
Clé InChI |
PIXSVGBXTOZDIW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1N2C(=O)C=CC2=O)C)C)N3C(=O)C=CC3=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


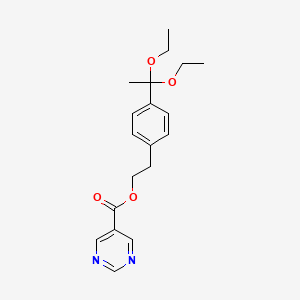
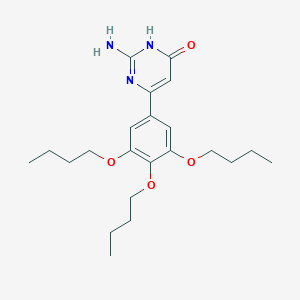

![Acetamide, N-6-isoquinolinyl-2-[(3-methoxyphenyl)amino]-](/img/structure/B12907408.png)
